molecular formula C15H13NO4 B3873729 4-Nitrobenzoic acid, 3,5-dimethylphenyl ester

4-Nitrobenzoic acid, 3,5-dimethylphenyl ester

Cat. No.: B3873729
M. Wt: 271.27 g/mol
InChI Key: HSVPQSQPHHVITQ-UHFFFAOYSA-N
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Description

4-Nitrobenzoic acid, 3,5-dimethylphenyl ester is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.2680 . This compound is characterized by the presence of a nitro group (-NO2) attached to the benzoic acid moiety and a 3,5-dimethylphenyl ester group. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

(3,5-dimethylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10-7-11(2)9-14(8-10)20-15(17)12-3-5-13(6-4-12)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVPQSQPHHVITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzoic acid, 3,5-dimethylphenyl ester typically involves the esterification of 4-nitrobenzoic acid with 3,5-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzoic acid, 3,5-dimethylphenyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved, and a new substituent is introduced.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions to facilitate the substitution reaction.

Major Products

    Reduction: The major product of the reduction reaction is 4-aminobenzoic acid, 3,5-dimethylphenyl ester.

    Substitution: The products of substitution reactions depend on the nucleophile used but typically involve the replacement of the ester group with the nucleophile.

Scientific Research Applications

4-Nitrobenzoic acid, 3,5-dimethylphenyl ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Nitrobenzoic acid, 3,5-dimethylphenyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrobenzoic acid, 3,5-dimethylphenyl ester is unique due to the presence of both the nitro group and the 3,5-dimethylphenyl ester group, which confer distinct chemical properties and reactivity. This combination makes it valuable in specific synthetic and research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Nitrobenzoic acid, 3,5-dimethylphenyl ester
Reactant of Route 2
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